Home > Products > Screening Compounds P68206 > 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine
1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine -

1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine

Catalog Number: EVT-5679756
CAS Number:
Molecular Formula: C18H23ClN4O2
Molecular Weight: 362.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: Domperidone

    Compound 2: 5-Chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO1)

    • Compound Description: DP-ISO1 is a degradation product of Domperidone formed during acid-mediated hydrolysis. []
    • Relevance: Although structurally dissimilar to 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine, DP-ISO1 highlights a potential reaction site on similar compounds. The piperidine ring, present in both DP-ISO1 and the target compound, undergoes cleavage under acidic conditions, indicating a possible vulnerability of this structural motif in the target compound under similar reaction conditions. []

    Compound 3: 5-Chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO2)

    • Compound Description: DP-ISO2, another degradation product of Domperidone, forms under acidic conditions alongside DP-ISO1. []
    • Relevance: Similar to DP-ISO1, DP-ISO2, while structurally distinct from 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine, emphasizes a potential reactivity point. Both compounds share the piperidine ring, which is susceptible to cleavage during acid-mediated hydrolysis in DP-ISO2. This observation suggests that the target compound, containing a similar piperidine motif, might exhibit comparable reactivity under acidic conditions. []

    Compound 4: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide (DP-OX)

    • Compound Description: DP-OX is a known impurity of Domperidone, generated through oxidation with hydrogen peroxide. []
    • Relevance: DP-OX, although structurally different from 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine, possesses the piperidine ring system. Its identification as an oxidation product emphasizes the potential susceptibility of this ring to oxidative transformations, a factor to consider for the target compound's stability. []

    Compound 5: 2-{4-(1H-Imidazol-4-yl)piperid-1-yl]-5,6-dihydro-4H-imidazo-[4,5,1-ij]quinoline

    • Compound Description: This compound, belonging to a series of imidazol-4-ylpiperidine derivatives, exhibits potential in preventing and treating diseases associated with 5-HT3 and 5-HT4 serotoninergic receptors, including central nervous system disorders. []
    • Relevance: This compound shares the piperidine ring and the imidazole ring with 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine. Its biological activity highlights the pharmacological potential of compounds featuring these structural motifs, suggesting that 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine might also exhibit interactions with serotoninergic receptors or possess unexplored pharmacological activities. []

    Compound 6: (E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile

    • Compound Description: This compound serves as a precursor in synthesizing a series of 2-butyl-1H-benzo[4,5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which exhibit anticancer activity against the MCF-7 breast cancer cell line. []
    • Relevance: Although this compound lacks a piperidine ring, its structure, featuring an imidazole ring, connects it to 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine. The presence of the imidazole moiety and the demonstrated anticancer activity of its derivatives underscore the significance of this specific heterocycle in medicinal chemistry and suggest potential biological activities for the target compound, which also contains an imidazole ring. []
    • Compound Description: Research on piperidine derivatives focuses on their potential as modulators of chemokine activity, particularly CCR3. These derivatives often feature a piperidine ring substituted with various functional groups. []
    • Relevance: The shared presence of the piperidine ring in these derivatives and 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine establishes a structural connection. This link suggests that the target compound, by incorporating a substituted piperidine ring, could exhibit chemokine modulating properties, especially towards CCR3, similar to the researched piperidine derivatives. []
    • Compound Description: This compound serves as a structural inspiration for a series of 2-arylbenzimidazoles synthesized as potential agonists for the human and murine histamine H4 receptors (H4R). The research investigates modifications to this base structure, including variations in the carbon chain length and substitutions on the imidazole ring, to assess their impact on H4R affinity and selectivity. []
    • Relevance: While this compound does not directly contain a piperidine ring, it shares the imidazole ring with 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine. Its use in developing H4R agonists demonstrates the pharmacological relevance of the imidazole moiety and suggests potential applications for the target compound in targeting similar receptors or exploring related biological activities. []

    Compound 9: S-(2-Guanidinylethyl)isothiourea (VUF 8430)

    • Compound Description: VUF 8430 is a histamine H4 receptor antagonist devoid of an imidazole moiety. It exhibits an affinity for the human H4R with a Ki value of 17.7 nM. Researchers explored its structure in conjunction with the acylguanidine moiety of NG-acylated imidazolylalkylguanidines to develop H4R agonists with improved selectivity. []
    • Relevance: While structurally different from 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine, VUF 8430 provides insights into designing H4R ligands. Its lack of an imidazole ring, a key feature in the target compound, and the subsequent exploration of acylguanidine substitutions offer valuable information for modifying and optimizing compounds targeting the H4R. This knowledge can indirectly guide the development of analogs based on 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine with potentially enhanced H4R activity or selectivity. []

    Properties

    Product Name

    1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine

    IUPAC Name

    3-(3-chloro-1,2-oxazol-5-yl)-1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one

    Molecular Formula

    C18H23ClN4O2

    Molecular Weight

    362.9 g/mol

    InChI

    InChI=1S/C18H23ClN4O2/c19-16-10-15(25-21-16)5-6-17(24)22-8-1-2-14(12-22)18-20-7-9-23(18)11-13-3-4-13/h7,9-10,13-14H,1-6,8,11-12H2

    InChI Key

    CRGXFGARRBPAFD-UHFFFAOYSA-N

    SMILES

    C1CC(CN(C1)C(=O)CCC2=CC(=NO2)Cl)C3=NC=CN3CC4CC4

    Canonical SMILES

    C1CC(CN(C1)C(=O)CCC2=CC(=NO2)Cl)C3=NC=CN3CC4CC4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.